Ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate Ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate
Brand Name: Vulcanchem
CAS No.: 670273-05-9
VCID: VC6959138
InChI: InChI=1S/C18H17N3O3S3/c1-3-24-17(23)15-13(12-7-5-4-6-8-12)9-25-16(15)19-14(22)10-26-18-21-20-11(2)27-18/h4-9H,3,10H2,1-2H3,(H,19,22)
SMILES: CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NN=C(S3)C
Molecular Formula: C18H17N3O3S3
Molecular Weight: 419.53

Ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate

CAS No.: 670273-05-9

Cat. No.: VC6959138

Molecular Formula: C18H17N3O3S3

Molecular Weight: 419.53

* For research use only. Not for human or veterinary use.

Ethyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate - 670273-05-9

Specification

CAS No. 670273-05-9
Molecular Formula C18H17N3O3S3
Molecular Weight 419.53
IUPAC Name ethyl 2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-4-phenylthiophene-3-carboxylate
Standard InChI InChI=1S/C18H17N3O3S3/c1-3-24-17(23)15-13(12-7-5-4-6-8-12)9-25-16(15)19-14(22)10-26-18-21-20-11(2)27-18/h4-9H,3,10H2,1-2H3,(H,19,22)
Standard InChI Key OVJHNZGRIWHWLP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NN=C(S3)C

Introduction

Structural Analysis and Molecular Properties

The compound features a thiophene ring substituted at the 2-position with an ethyl carboxylate group and at the 4-position with a phenyl group. The 3-position of the thiophene is functionalized with an amino group connected to a thioacetyl linker, which bridges to a 5-methyl-1,3,4-thiadiazole ring. This architecture integrates three critical heterocyclic systems:

  • Thiophene: A five-membered aromatic ring with one sulfur atom, known for enhancing electronic delocalization and metabolic stability in drug candidates .

  • 1,3,4-Thiadiazole: A nitrogen-sulfur heterocycle associated with broad-spectrum bioactivity, including antimicrobial and anticonvulsant effects .

  • Thioacetyl linker: A sulfur-containing spacer that may improve membrane permeability and modulate electronic interactions between the thiophene and thiadiazole moieties .

The methyl group at the 5-position of the thiadiazole ring likely influences steric and electronic properties, potentially enhancing binding affinity to biological targets such as bacterial enzymes or neuronal ion channels .

Synthetic Pathways and Optimization Strategies

Core Thiophene Synthesis

The thiophene core is typically synthesized via Paal-Knorr cyclization, involving diketones and sulfurizing agents. For ethyl 4-phenyl-3-thiophenecarboxylate, a common route involves:

  • Condensation of ethyl acetoacetate with phenylacetic acid derivatives.

  • Cyclization using phosphorus pentasulfide (P₂S₅) to form the thiophene ring .

Functionalization with Thiadiazole Moiety

Pharmacological Activities of Structural Analogs

Anticonvulsant Activity

1,3,4-Thiadiazole derivatives have shown promise in modulating neuronal excitability. Key findings include:

  • Analog C: 2-Amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole derivatives reduced seizure duration by 72–79% in murine models at 90 mg/kg, outperforming phenobarbital .

  • Analog D: Thiadiazole-acetamide hybrids exhibited 85% inhibition of pentylenetetrazole-induced seizures at 50 mg/kg, attributed to carbonic anhydrase inhibition .

The thiophene carboxylate group in the target compound may synergize with the thiadiazole moiety to enhance blood-brain barrier permeability .

Structure-Activity Relationship (SAR) Considerations

  • Thiadiazole substitution:

    • Methyl groups at the 5-position improve metabolic stability without significantly altering electronic properties .

    • Thioether linkages enhance resistance to enzymatic cleavage compared to oxygen-based linkers .

  • Thiophene modifications:

    • Phenyl groups at the 4-position increase π-π stacking interactions with aromatic residues in target proteins .

    • Ethyl carboxylate esters balance solubility and bioavailability by modulating logP values .

  • Hybridization effects:

    • Conjugation between thiophene and thiadiazole rings may delocalize electron density, enhancing interactions with redox-active enzymes .

Computational Modeling and Target Prediction

Molecular docking studies of analogous compounds suggest potential interactions with:

  • Bacterial targets: Penicillin-binding proteins (PBPs) and dihydrofolate reductase (DHFR) .

  • Neurological targets: GABA-A receptors and voltage-gated sodium channels .

Key interactions:

  • Hydrogen bonding between the thiadiazole sulfur and His394 of PBP2a (ΔG = −8.2 kcal/mol) .

  • π-cation interactions between the phenyl group and Arg207 of the GABA-A receptor (ΔG = −7.9 kcal/mol) .

Toxicological and Pharmacokinetic Profiles

While direct data on the target compound are unavailable, related molecules exhibit:

  • Metabolism: Hepatic oxidation of the thiophene ring via CYP3A4, yielding sulfoxide metabolites .

  • Toxicity: LD₅₀ values >500 mg/kg in rodents for most thiadiazole-thiophene hybrids .

  • Bioavailability: Predicted Cₘₐₓ of 12.3 μg/mL following oral administration (50 mg/kg), with Tₘₐₓ at 2.1 hours .

Future Research Directions

  • Synthetic optimization:

    • Explore microwave-assisted synthesis to reduce reaction times from 8–12 hours to <2 hours.

    • Investigate enzymatic resolution techniques to produce enantiomerically pure forms.

  • Biological screening:

    • Prioritize in vitro assays against methicillin-resistant S. aureus (MRSA) and C. albicans biofilms.

    • Evaluate neuroprotective effects in kainic acid-induced epilepsy models.

  • Formulation development:

    • Design nanoparticle carriers to enhance aqueous solubility (predicted logP = 3.8).

    • Assess transdermal delivery potential using Franz diffusion cells.

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